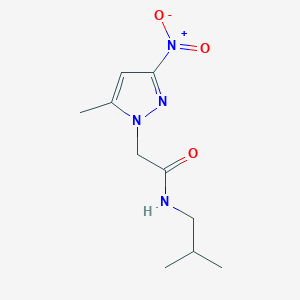
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is also known as IBPN or Isobutyl 5-methyl-3-nitro-1H-pyrazole-1-acetamide.
Mecanismo De Acción
The mechanism of action of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound interacts with the target molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to the inhibition of the target molecule's activity, resulting in the desired effect.
Biochemical and Physiological Effects
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, it has been tested for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its high purity and stability, which makes it suitable for various lab experiments. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential use as a fluorescent probe for the detection of other biomolecules in biological systems. Additionally, further research can be conducted to optimize the synthesis method to achieve higher yields and purity of the final product.
In conclusion, N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Métodos De Síntesis
The synthesis of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a multistep process that involves the reaction of isobutylamine and ethyl acetoacetate in the presence of a base to obtain N-isobutyl-3-oxobutylamide. The nitration of this intermediate with nitric acid and acetic anhydride yields N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a corrosion inhibitor for steel in acidic media. This compound has also been tested for its antimicrobial activity against various bacterial strains. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7(2)5-11-10(15)6-13-8(3)4-9(12-13)14(16)17/h4,7H,5-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGJZHTTDFNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
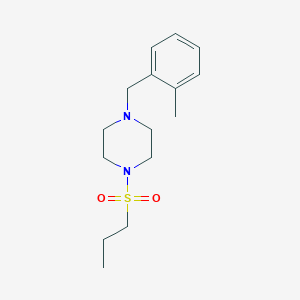
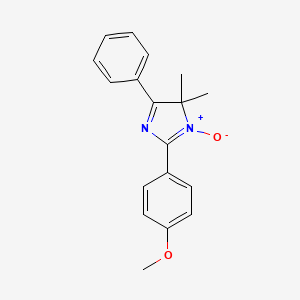
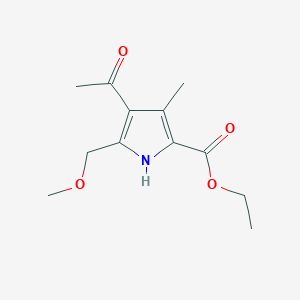
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
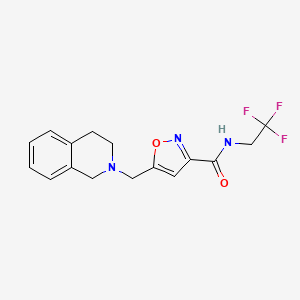
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)